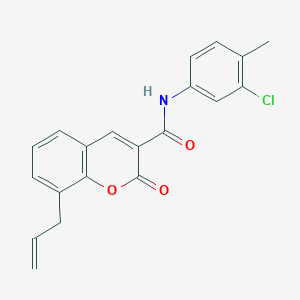

8-allyl-N-(3-chloro-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

描述

8-Allyl-N-(3-chloro-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative belonging to the chromene carboxamide class. Coumarins and their analogs are widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The target compound features a 2-oxo-2H-chromene core substituted with an allyl group at position 8 and a 3-chloro-4-methylphenylamide moiety at position 2. The 3-chloro-4-methylphenyl substituent introduces electron-withdrawing and hydrophobic characteristics, which could improve metabolic stability and receptor affinity.

属性

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO3/c1-3-5-13-6-4-7-14-10-16(20(24)25-18(13)14)19(23)22-15-9-8-12(2)17(21)11-15/h3-4,6-11H,1,5H2,2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPBPQRNGMGFHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-allyl-N-(3-chloro-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using an allyl halide and a base such as potassium carbonate.

Attachment of the Chloro-Methylphenyl Group: The chloro-methylphenyl group can be attached through a nucleophilic substitution reaction using a chloro-methylphenyl halide and a suitable nucleophile.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an amine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

8-allyl-N-(3-chloro-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Allyl halides for allylation, chloro-methylphenyl halides for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

科学研究应用

Chemical Profile

- Molecular Formula : C20H16ClNO3

- Molecular Weight : 359.79 g/mol

- Structural Features : The compound includes an allyl group and a chloro-substituted phenyl moiety, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that 8-allyl-N-(3-chloro-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide exhibits significant inhibitory effects on the fatty acid synthesis pathway in mycobacteria. It specifically targets the enzyme Enoyl-acyl-carrier-protein reductase, which is essential for the synthesis of mycolic acids, crucial for the integrity of the mycobacterial cell wall. This mechanism suggests potential therapeutic applications against infections caused by Mycobacterium tuberculosis and other mycobacterial species .

Enzyme Inhibition Studies

Kinetic assays and molecular docking studies have been employed to evaluate the binding affinity and specificity of this compound towards Enoyl-acyl-carrier-protein reductase. These studies demonstrate that it could serve as a lead structure for developing new antibiotics targeting similar pathways in pathogenic bacteria .

Synthesis and Optimization

The synthesis of this compound involves several key steps that require careful optimization to achieve high yields and purity. The synthetic route typically includes:

- Formation of the chromene backbone.

- Introduction of the allyl group.

- Substitution with the chloro-containing phenyl moiety.

- Final carboxamide formation.

Optimization of reaction conditions is critical to enhance yield and minimize by-products during synthesis .

Future Research Directions

Future studies should focus on:

- Mechanistic Studies : Further elucidating the mechanism of action against mycobacterial targets.

- Structure–Activity Relationship (SAR) : Investigating how variations in substituents affect biological activity.

- In Vivo Studies : Evaluating the efficacy and safety profiles through animal models to assess therapeutic potential.

作用机制

The mechanism of action of 8-allyl-N-(3-chloro-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

相似化合物的比较

Key Observations:

Substituent Effects on Physical Properties: The sulfamoyl group in compound 12 results in a high melting point (>300°C) due to strong intermolecular hydrogen bonding, contrasting with the target compound’s likely lower melting point, inferred from its lack of polar substituents .

Synthetic Flexibility :

- Method B in (dioxane/HCl reflux) achieves an 86% yield for compound 12 , suggesting that acidic conditions efficiently promote carboxamide formation. This method could be applicable to the target compound’s synthesis .

- The commercial availability of 8-allyl-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide () indicates scalability for allyl-substituted derivatives .

The 2-imino group in compound 15 (vs. 2-oxo in the target) may reduce resonance stabilization, affecting reactivity and bioavailability .

生物活性

8-Allyl-N-(3-chloro-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives, which are recognized for their diverse biological activities. This compound features a unique chromene backbone with an allyl group and a chloro-methylphenyl substituent, contributing to its distinctive chemical properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 359.79 g/mol. The structural characteristics that enhance its biological activity include:

- Chromene Backbone : Provides a bicyclic structure essential for various interactions.

- Allyl Group : Enhances lipophilicity, facilitating membrane penetration.

- Chloro-Methylphenyl Moiety : Contributes to the compound's reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Antimicrobial Activity

This compound has shown effectiveness as an inhibitor of fatty acid synthesis in mycobacteria, particularly targeting the enzyme enoyl-acyl-carrier-protein reductase. This action disrupts the synthesis of mycolic acids, which are crucial for mycobacterial cell wall integrity, suggesting potential applications in treating infections caused by Mycobacterium tuberculosis and other mycobacterial species.

Antiproliferative Effects

In vitro studies have demonstrated that related chromene derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values ranging from 10 to 33 nM against triple-negative breast cancer cells (MDA-MB-231) and have been reported to inhibit tubulin polymerization, indicating potential as antitumor agents .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Fatty Acid Synthesis : By targeting specific enzymes in the fatty acid synthesis pathway, it disrupts vital processes in mycobacteria.

- Antimitotic Activity : The compound interacts at the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

- Cholinesterase Inhibition : Related compounds have shown acetylcholinesterase-inhibiting properties, which may contribute to their neuroprotective effects .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with other chromene derivatives is presented in the table below:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | C20H16ClNO3 | Inhibits fatty acid synthesis in mycobacteria | Contains allyl and chloro groups |

| 8-Allyl-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide | C20H16ClNO3 | Antiproliferative effects on cancer cells | Lacks chloro substituent |

| 7-Hydroxycoumarin | C9H6O3 | Significant antimicrobial activity | Lacks allyl group |

| N-(5-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide | C18H14ClNO4 | Similar activity against mycobacteria | Methoxy substituent instead of allyl |

Case Studies and Research Findings

Recent studies have highlighted the potential of chromene derivatives in medicinal chemistry:

- Study on Antiproliferative Effects : A study evaluated various chromene derivatives for their antiproliferative activity against MCF-7 breast cancer cells, showing that structural modifications significantly impact their efficacy .

- Inhibition of Mycobacterial Growth : Another investigation focused on the inhibition of fatty acid biosynthesis in Mycobacterium tuberculosis, demonstrating that compounds with similar structures can effectively disrupt essential metabolic pathways.

常见问题

Q. What are the optimal synthetic routes for 8-allyl-N-(3-chloro-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves coupling 8-allyl-2-oxo-2H-chromene-3-carboxylic acid with 3-chloro-4-methylaniline. Key steps include:

- Deprotonation : Use KCO as a base in anhydrous DMF to activate the carboxylic acid .

- Coupling : Employ coupling agents like EDC/HOBt or DCC to facilitate amide bond formation under nitrogen atmosphere .

- Purification : Flash column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from acetone/water yields high-purity crystals .

- Validation : Confirm purity via HPLC (>98%) and structural integrity via H/C NMR .

Q. How can the structural and electronic properties of this compound be characterized for research purposes?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolve the 3D structure using SHELX programs (e.g., SHELXL for refinement), focusing on bond angles and intermolecular interactions (e.g., hydrogen bonding) .

- Spectroscopy :

- NMR : Assign peaks using 2D techniques (COSY, HSQC) to confirm allyl and aryl substituents .

- IR : Identify carbonyl (C=O, ~1700 cm) and amide (N-H, ~3300 cm) stretches .

- Computational Analysis : Perform DFT calculations (e.g., Gaussian) to map electrostatic potentials and frontier molecular orbitals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges). Mitigation strategies include:

- Standardized Assays : Use validated protocols (e.g., NCI-60 panel for cytotoxicity) and include positive controls (e.g., doxorubicin) .

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 8-allyl vs. 8-methoxy derivatives) to isolate substituent effects .

- In Silico Modeling : Dock the compound into target proteins (e.g., COX-2, EGFR) using AutoDock Vina to predict binding modes and validate with mutagenesis studies .

Q. What strategies are effective for studying the compound’s reactivity under varying experimental conditions?

- Methodological Answer :

- Oxidation/Reduction : Test stability under oxidative (e.g., KMnO/HSO) or reductive (NaBH, Pd/C/H) conditions to identify degradation pathways .

- pH-Dependent Studies : Monitor hydrolysis kinetics in buffered solutions (pH 1–13) via UV-Vis spectroscopy to assess amide bond lability .

- Photoreactivity : Expose to UV light (254 nm) and analyze photoproducts using LC-MS .

Q. How can advanced purification techniques improve yield and reproducibility?

- Methodological Answer :

- Preparative HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) for high-resolution separation of diastereomers/byproducts .

- Crystallization Optimization : Screen solvents (e.g., DMSO, THF) and additives (e.g., seed crystals) to enhance crystal quality for diffraction .

Research Design & Data Analysis

Q. What experimental designs are recommended for SAR studies of this coumarin-carboxamide derivative?

- Methodological Answer :

- Analog Synthesis : Systematically vary substituents (e.g., allyl → propargyl, chloro → fluoro) and assess bioactivity .

- Multivariate Analysis : Apply PCA or PLS regression to correlate electronic parameters (Hammett σ) with IC values .

- In Vivo Models : Use xenograft mice to compare tumor inhibition rates of lead analogs .

Q. How can researchers address low solubility in biological assays?

- Methodological Answer :

- Formulation : Prepare DMSO stock solutions (<0.1% final concentration) or use solubilizing agents (e.g., cyclodextrins) .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .

Advanced Mechanistic Studies

Q. What methodologies are suitable for elucidating the compound’s mechanism of action in cancer cells?

- Methodological Answer :

- Flow Cytometry : Assess cell cycle arrest (e.g., G1/S phase) and apoptosis (Annexin V/PI staining) .

- Western Blotting : Quantify expression of apoptotic markers (Bax, Bcl-2) and pathway proteins (p53, AKT) .

- Metabolomics : Profile ATP/NADH levels via LC-MS to evaluate mitochondrial dysfunction .

Q. How can crystallography data inform the design of more potent analogs?

- Methodological Answer :

- Hirshfeld Surface Analysis : Map intermolecular contacts (e.g., π-π stacking, halogen bonds) to guide substituent placement .

- Co-Crystallization : Soak crystals with target enzymes (e.g., topoisomerase II) to identify binding motifs .

Data Contradiction & Validation

Q. How should researchers validate unexpected results in stability studies?

- Methodological Answer :

- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products via HRMS .

- Isotope Labeling : Use C-labeled amide groups to trace degradation pathways via NMR .

Specialized Applications

Q. What approaches are used to study the compound’s potential as a fluorescent probe?

- Methodological Answer :

- Fluorescence Spectroscopy : Measure quantum yield (quinine sulfate as standard) and Stokes shift in varying solvents .

- Confocal Microscopy : Image intracellular localization in live cells (e.g., lysosome tracking with LysoTracker) .

Q. How can researchers assess the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Assays :

- Caco-2 Permeability : Model intestinal absorption .

- Microsomal Stability : Incubate with liver microsomes (CYP450 isoforms) to measure metabolic half-life .

- Pharmacokinetic Modeling : Fit plasma concentration-time data to non-compartmental models (WinNonlin) .

Critical Analysis & Future Directions

Q. What are the limitations of current synthetic methods, and how can they be improved?

- Critical Analysis :

- Yield Limitations : Allylation steps often suffer from regioselectivity issues. Switch to Pd-catalyzed C-H activation for direct functionalization .

- Green Chemistry : Replace DMF with Cyrene™ or 2-MeTHF to reduce environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。